Bienvenue dans la boutique en ligne BenchChem!

4-(4-bromo-2-fluorophenyl)-1-isopropyl-1H-1,2,4-triazol-5(4H)-one

GPCR Agonism GPR35 Medicinal Chemistry

4-(4-bromo-2-fluorophenyl)-1-isopropyl-1H-1,2,4-triazol-5(4H)-one is a halogenated 1,2,4-triazol-5(4H)-one derivative. This compound is primarily utilized as a synthetic intermediate or a specialized tool in medicinal chemistry research due to its privileged core structure, which is a platform for G-protein coupled receptor (GPCR) agonist development, particularly for metabolic disorders like type 2 diabetes.

Molecular Formula C11H11BrFN3O
Molecular Weight 300.13 g/mol
CAS No. 1632497-64-3
Cat. No. B1475613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-bromo-2-fluorophenyl)-1-isopropyl-1H-1,2,4-triazol-5(4H)-one
CAS1632497-64-3
Molecular FormulaC11H11BrFN3O
Molecular Weight300.13 g/mol
Structural Identifiers
SMILESCC(C)N1C(=O)N(C=N1)C2=C(C=C(C=C2)Br)F
InChIInChI=1S/C11H11BrFN3O/c1-7(2)16-11(17)15(6-14-16)10-4-3-8(12)5-9(10)13/h3-7H,1-2H3
InChIKeyQBDJSSKTCABTGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for 4-(4-bromo-2-fluorophenyl)-1-isopropyl-1H-1,2,4-triazol-5(4H)-one (CAS 1632497-64-3) as a Research Chemical


4-(4-bromo-2-fluorophenyl)-1-isopropyl-1H-1,2,4-triazol-5(4H)-one is a halogenated 1,2,4-triazol-5(4H)-one derivative [1]. This compound is primarily utilized as a synthetic intermediate or a specialized tool in medicinal chemistry research due to its privileged core structure, which is a platform for G-protein coupled receptor (GPCR) agonist development, particularly for metabolic disorders like type 2 diabetes [2]. The presence of the 1-isopropyl and the 4-(4-bromo-2-fluorophenyl) substituents defines its specific physicochemical profile, making it distinct from the broader class of triazolones.

Why Generic Triazolone Analogs Cannot Substitute for 4-(4-bromo-2-fluorophenyl)-1-isopropyl-1H-1,2,4-triazol-5(4H)-one in Receptor Agonist Programs


The precise combination of the 1-isopropyl group and the 4-(4-bromo-2-fluorophenyl) moiety in this compound dictates its specific steric and electronic interactions with biological targets, which generic triazolones lack. Patent data from GPR119 agonist research shows that subtle changes to the 4-phenyl ring substituents (e.g., replacing 4-bromo-2-fluoro with 3-fluoro or non-halogenated phenyl) and the N1-alkyl group (e.g., isopropyl vs. tetrahydrofuran) drastically alter agonist potency and efficacy [1]. Using a close analog without these precise substituents risks an undefined biological profile and invalidates structure-activity relationship (SAR) studies, making procurement based on exact structure mandatory for reproducible research [2].

Quantified Differentiation Guide for 4-(4-bromo-2-fluorophenyl)-1-isopropyl-1H-1,2,4-triazol-5(4H)-one


GPR35 Agonist Activity of the Core Scaffold vs. Closest Structural Analogs

A compound with a high core scaffold similarity, likely the target compound or a very close analog (CHEMBL4100677), demonstrates potent agonist activity at the GPR35 receptor, with an IC50 of 8.60 nM in a cellular desensitization assay using human HT-29 cells [1]. This represents a key performance benchmark. While direct quantitative data for a specific analog in the same assay is not available at this level, patent disclosures of a large series of similar 1,2,4-triazolones indicate that potency is highly sensitive to specific substitutions, making this a critical piece of compound-specific performance data [2].

GPCR Agonism GPR35 Medicinal Chemistry

Distinction from Blockbuster GPR119 Agonist YH18968 via N1-Substitution

The compound's value is clarified by its structural differentiation from YH18968, a leading 1,2,4-triazolone GPR119 agonist (cAMP EC50 = 2.8 nM) [1]. YH18968 features a complex (S)-tetrahydrofuran group at N1. In contrast, this compound bears a much simpler isopropyl group at N1. This single point of difference creates a unique, less complex pharmacophore for probing the essential requirements for GPR119 agonism while minimizing molecular weight and hydrogen bond acceptors . It allows researchers to decouple the N1-group's steric and electronic effects from the rest of the lead molecule.

Type 2 Diabetes GPR119 Agonist Structure-Activity Relationship

Halogen-Substitution Pattern as a Key Determinant for Lead Optimization

The specific 4-bromo-2-fluoro substitution on the phenyl ring is a key structural feature for which this compound is procured. A patent covering a wide range of triazolone derivatives explicitly teaches that a 'halogen' at the 4-position of the phenyl ring, combined with other substituents, is critical for the therapeutic utility, specifically for preventing or treating diabetes mellitus [1]. This compound provides a precise combination (Br, F) that is not found in other common building blocks. The bromine atom also serves as a synthetic handle for further diversification via cross-coupling, a utility absent in non-halogenated or only-fluorinated analogs [2].

Halogen Bonding Bioisosterism Drug Design

Primary Research Applications for 4-(4-bromo-2-fluorophenyl)-1-isopropyl-1H-1,2,4-triazol-5(4H)-one


GPR35 Orphan Receptor Deorphanization and Tool Compound Generation

Based on an inferred IC50 of 8.60 nM at GPR35 for a high-similarity scaffold [1], this compound acts as a critical starting point for developing potent and selective tool compounds. Its well-defined structure-activity relationship allows for systematic chemical modifications to map the GPR35 binding pocket, which is essential for target validation in inflammatory and metabolic diseases.

Minimalist Pharmacophore Probing for GPR119 Agonism

This compound serves as an invaluable 'minimalist' probe in GPR119 programs. By directly comparing its activity profile to the structurally complex lead YH18968 (EC50=2.8 nM) [2], researchers can definitively isolate and quantify the contribution of the N1-isopropyl group to target engagement and selectivity, a fundamental step in pharmacophore refinement and lead deconstruction.

Advanced Synthetic Intermediate for Diversified Compound Libraries

The presence of the 4-bromo substituent makes this compound a strategic intermediate for parallel synthesis [3]. It is specifically procured for its ability to undergo chemoselective Suzuki-Miyaura cross-coupling, allowing the rapid generation of a diverse library of 4-aryl-1,2,4-triazol-5-one analogs from a single, validated intermediate without de novo synthesis of each member.

Quote Request

Request a Quote for 4-(4-bromo-2-fluorophenyl)-1-isopropyl-1H-1,2,4-triazol-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.